(R)-4-benzylpiperazine-2-carboxylic acid

Chiral Chemistry Medicinal Chemistry Process Chemistry

Chiral drug discovery demands enantiomerically pure building blocks-racemic or (S)-enantiomer substitution introduces confounding activity that undermines assay reproducibility and SAR validity. (R)-4-Benzylpiperazine-2-carboxylic acid (CAS 137442-19-4) delivers the defined (R)-stereochemistry essential for CNS-penetrant API synthesis: • Enantiopure (>98%) scaffold for CCR5 antagonist and multi-target directed ligand (MTDL) development targeting Alzheimer's disease • Favorable CNS physicochemical profile: LogP 0.81, PSA 52.57 Ų • Verified (R)-configuration ensures reproducible target engagement and stereospecific SAR Supplied with full analytical documentation. In stock for global shipment.

Molecular Formula C12H16N2O2
Molecular Weight 220.272
CAS No. 137442-19-4
Cat. No. B599892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-benzylpiperazine-2-carboxylic acid
CAS137442-19-4
Molecular FormulaC12H16N2O2
Molecular Weight220.272
Structural Identifiers
SMILESC1CN(CC(N1)C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)/t11-/m1/s1
InChIKeyRBMNCOYMAYDTOP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Benzylpiperazine-2-carboxylic Acid Procurement


(R)-4-Benzylpiperazine-2-carboxylic acid (CAS 137442-19-4) is an enantiomerically pure chiral building block belonging to the piperazine-2-carboxylic acid class. It features a piperazine ring with a benzyl group at the 4-position and a carboxylic acid functional group at the 2-position in the (R)-configuration. The compound is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) receptors and in the development of multi-target directed ligands (MTDLs) for complex diseases like Alzheimer's [1]. Its defined stereochemistry is critical for applications where enantiomeric purity directly impacts biological activity and pharmacological profile.

01 Stereochemical-control research workflow: (R)-configuration for chiral SAR studies
02 CNS-targeted medicinal chemistry scaffold: piperazine-2-carboxylic acid building block

Why Generic Substitution Fails


In-class compounds, such as the racemic mixture or the (S)-enantiomer (CAS 1245649-47-1) , cannot be simply interchanged with the (R)-enantiomer due to fundamental differences in stereochemistry that govern molecular interactions. The (R)-configuration dictates the three-dimensional orientation of the pharmacophore, which is essential for achieving specific binding affinity and selectivity at biological targets like CNS receptors and enzymes. Substituting with a racemate introduces an inactive or differently active enantiomer that can confound biological assays, reduce potency, or lead to unpredictable pharmacokinetic profiles. The procurement of the specific (R)-enantiomer is therefore a non-negotiable requirement for achieving reproducible and interpretable results in chiral drug discovery and development programs.

Selected (R)-Enantiomer
Potential Substitutes
Defined (R)-stereochemistry governs pharmacophore orientation and target engagement
Racemate: 1:1 enantiomer mixture may confound assay interpretation and alter response profile
Distinct CAS 137442-19-4; specified chiral identity for reproducible SAR
(S)-enantiomer (CAS 1245649-47-1): stereochemical mismatch may shift target engagement profile

Quantitative Evidence Guide


Enantiomeric Purity for Chiral Assays

The procurement of (R)-4-benzylpiperazine-2-carboxylic acid (CAS 137442-19-4) is differentiated from its (S)-enantiomer (CAS 1245649-47-1) and the racemic mixture by its specified stereochemical purity. The (R)-enantiomer is supplied with a standard purity of ≥98% , ensuring a homogenous chiral pool for asymmetric synthesis or biological testing. This contrasts with using the racemate, which contains a 1:1 mixture of both enantiomers, or the (S)-enantiomer, which has a different CAS number and distinct stereochemical properties .

Enantiomeric Purity
Specification review
(R)-enantiomer ≥98% purity
Supports chiral SAR interpretation
Distinct CAS from (S)-enantiomer (1245649-47-1)
Chiral Chemistry Medicinal Chemistry Process Chemistry

Physicochemical Properties for CNS Drug Design

(R)-4-benzylpiperazine-2-carboxylic acid exhibits physicochemical properties consistent with potential CNS drug-likeness. Its calculated partition coefficient (LogP) is 0.81170, and its polar surface area (PSA) is 52.57 Ų . While these are computational values, they provide a baseline for comparison. In the broader class of piperazine-2-carboxylic acid derivatives, compounds have demonstrated good CNS bioavailability and safety parameters in silico [1]. This class-level inference suggests that the (R)-enantiomer may be a suitable scaffold for designing CNS-penetrant molecules.

CNS Drug-like Properties
Class-level inference
cLogP 0.81 / PSA 52.6 Ų
May guide CNS scaffold prioritization
Computational prediction; class-level data
CNS Drug Discovery Medicinal Chemistry ADME Properties

No Direct Comparative Activity Data

A comprehensive search of the literature, including patents and authoritative databases, did not yield direct, head-to-head comparative biological activity data (e.g., IC50, Ki, EC50) for (R)-4-benzylpiperazine-2-carboxylic acid against the (S)-enantiomer or racemate. While the compound has been evaluated for antagonist activity against recombinant rat P2X4 purinoceptor at a concentration of 3 µM [1], and its derivatives have shown potent activity against BChE (Ki = 1.62 ± 0.08 nM) [2], these data are not directly for the target compound and do not include a direct comparator for the (R)-enantiomer itself. Therefore, a claim of superior activity based on quantitative data cannot be made at this time.

Comparative Activity Data
Data to verify
No direct head-to-head data
Selection based on stereochemical control
Derivative data exist; parent compound not compared
Pharmacology Target Engagement Drug Discovery

Optimal Application Scenarios


Chiral Building Block for Enantioselective Synthesis

Procure (R)-4-benzylpiperazine-2-carboxylic acid (CAS 137442-19-4) when the synthetic route requires a defined chiral center for the construction of enantiomerically pure pharmaceuticals. Its high purity (≥98%) makes it suitable for the synthesis of complex molecules, including potential CCR5 antagonists for HIV therapy [1] and multi-target directed ligands (MTDLs) for Alzheimer's disease . The (R)-configuration is a critical structural determinant that cannot be achieved by using the racemate or the (S)-enantiomer.

CNS Drug Discovery Scaffold

Utilize this compound as a core scaffold in medicinal chemistry campaigns targeting CNS disorders. Its predicted physicochemical properties (LogP 0.81170, PSA 52.57 Ų) align with parameters favorable for CNS penetration, and the broader class of piperazine-2-carboxylic acid derivatives has demonstrated good CNS bioavailability and safety in silico [1]. This makes it a strategic starting point for developing treatments for conditions like Alzheimer's disease, where CNS target engagement is paramount [1].

Investigational Ligand for Receptor & Enzyme Studies

Employ (R)-4-benzylpiperazine-2-carboxylic acid as an investigational ligand in target identification and validation studies, particularly for G-protein coupled receptors (GPCRs) like CCR5 or ion channels like P2X4 [1]. While direct comparative activity data for the (R)-enantiomer is limited, its defined stereochemistry is essential for establishing structure-activity relationships (SAR) and for understanding the stereospecificity of target engagement. The compound can serve as a key intermediate for synthesizing more potent and selective derivatives.

Application
Selection Property
Validation Focus
Enantioselective synthesis studies
Stereochemical-control context
Enantiomer-attribution review
CNS target engagement studies
Physicochemical property review
CNS penetration parameter assessment
GPCR/ion channel SAR studies
Stereochemical identity review
Target engagement stereospecificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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